3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- is a unique organoselenium compound characterized by the presence of selenium atoms within its heterocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The incorporation of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- typically involves the reaction of selenium-containing precursors with phenyl and trifluoromethyl groups. One common method includes the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high chemical integrity.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium oxides.
Reduction: Reduction reactions may lead to the formation of selenides.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various selenium-containing derivatives, which can be further utilized in different applications. For example, oxidation may yield selenium dioxide, while substitution reactions can produce a range of functionalized diselenazoles.
Scientific Research Applications
3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- involves its interaction with molecular targets through its selenium atoms. The compound can participate in redox reactions, influencing cellular pathways related to oxidative stress. Its trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-3,3-bis(trifluoromethyl)-1,2,4-dithiazole
- 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3H-1,2,4-Diselenazole, 5-phenyl-3,3-bis(trifluoromethyl)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. The trifluoromethyl groups further enhance its stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
67213-20-1 |
---|---|
Molecular Formula |
C10H5F6NSe2 |
Molecular Weight |
411.1 g/mol |
IUPAC Name |
5-phenyl-3,3-bis(trifluoromethyl)-1,2,4-diselenazole |
InChI |
InChI=1S/C10H5F6NSe2/c11-9(12,13)8(10(14,15)16)17-7(18-19-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
XSKZFCTUTBCNCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC([Se][Se]2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.